Butyl o-benzoylbenzoate
Description
This compound likely shares properties with other benzoate esters, such as high stability and solubility in organic solvents, making it suitable for applications in coatings, plastics, or pharmaceuticals.
Properties
CAS No. |
571-98-2 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
butyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-2-3-13-21-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
InChI Key |
VMHKPGQWBDCKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl o-benzoylbenzoate can be synthesized through the esterification reaction between butanol and o-benzoylbenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
BOBB undergoes hydrolysis under acidic or basic conditions to yield o-benzoylbenzoic acid and butanol.
Acid-Catalyzed Hydrolysis
In the presence of sulfuric acid or p-toluenesulfonic acid, BOBB reacts with water to produce o-benzoylbenzoic acid:
This reaction typically requires heating and achieves high yields in continuous flow reactors.
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH), saponification proceeds efficiently:
A study demonstrated that hydrolysis of BOBB’s methyl ester analog (6a ) in basic conditions afforded o-benzoylbenzoic acid (8 ) in 73% yield .
Transesterification
BOBB participates in transesterification reactions, enabling alkyl group substitution. For example, reacting BOBB with methanol in acidic conditions produces methyl o-benzoylbenzoate:
This process is industrially optimized using catalysts like sulfuric acid and high-purity reactants.
Reduction and Cyclization
BOBB can be reduced to form γ-lactones. For instance, catalytic hydrogenation of BOBB’s ester group followed by intramolecular cyclization yields γ-lactone 9 :
This reaction achieved 80% yield under optimized conditions .
Reaction Optimization Data
Key parameters for BOBB-related reactions are summarized below:
| Reaction Type | Conditions | Catalyst/Base | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis (Base) | NaOH, reflux | – | 73 | |
| Transesterification | H<sub>2</sub>SO<sub>4</sub>, 70°C | Acid | 85–90 | |
| Reduction/Cyclization | H<sub>2</sub>, Pd/C | Catalyst | 80 |
Mechanistic Insights
-
Hydrolysis : Follows nucleophilic acyl substitution, with base-mediated saponification involving hydroxide attack at the carbonyl carbon.
-
Transesterification : Proceeds via acid-catalyzed tetrahedral intermediate formation.
-
Reduction : Hydrogenation of the ester carbonyl to alcohol precedes cyclization, facilitated by steric and electronic effects .
Scientific Research Applications
Butyl o-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl o-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release o-benzoylbenzoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
Butyl o-benzoylbenzoate belongs to the benzoate ester family. Key comparisons with structurally related compounds are outlined below:
Table 1: Physical Properties of this compound and Analogues
*Estimates based on structural analogs and parent acid data .
Key Observations :
- Boiling Point : Likely exceeds 200°C, similar to benzyl benzoate (323°C) and butylcarbitol acetate (246.7°C), making it suitable as a high-boiling solvent .
- Solubility : Expected to be hydrophobic, like benzyl benzoate, due to aromatic and alkyl groups .
Key Observations :
- Handling Precautions : this compound likely requires similar protective measures as o-benzoylbenzoic acid, including gloves (e.g., butyl rubber, breakthrough time 157 min ) and eye protection.
- Ecological Impact : Unlike butyl acrylate (toxic to aquatic life ), data gaps exist for this compound, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
